molecular formula C9H8N2O B1391833 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 4894-34-2

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1391833
CAS RN: 4894-34-2
M. Wt: 160.17 g/mol
InChI Key: QJEXQKGGKYDWCI-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (MPPC) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of 151-153 °C. MPPC has been extensively studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

  • Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives : A study by El-Nabi (2004) describes the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These compounds were obtained through the oxidation of tosylhydrazones with lead tetraacetate, resulting in tricyclic heterocycles in good yields (El-Nabi, 2004).

  • Antibacterial Activity of Pyrrolopyridine Analogs : In 1986, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids were synthesized, as reported by Toja et al. One of these compounds demonstrated antibacterial activity in vitro (Toja et al., 1986).

  • Friendländer Synthesis of Pyrazolo[4,3-b]pyridines : Yakovenko et al. (2019) explored the use of N-Boc-4-aminopyrazole-5-carbaldehydes in the Friendländer synthesis, leading to the formation of pyrazolo[4,3-b]pyridines. This synthesis involved reactions with various ketones containing methylene groups (Yakovenko et al., 2019).

  • Novel Synthesis of 4,7-Dihydro-1H-Pyrrolo[2,3-b]pyridine Derivatives : Vilches-Herrera et al. (2013) developed an efficient route to synthesize 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, incorporating a tetrahedral fragment in position-4. The synthesis involved a three-component reaction of N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds (Vilches-Herrera et al., 2013).

  • Single Molecule Magnetic Behavior in Mn(III)25 Clusters : Giannopoulos et al. (2014) reported the first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the coordination of paramagnetic transition metal ions, resulting in a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).

Biochemical Analysis

Biochemical Properties

4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes such as cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition is significant in the context of cancer therapy, as abnormal FGFR signaling is associated with tumor growth and progression.

Cellular Effects

The effects of this compound on cells are profound. In cancer cells, particularly breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion abilities of these cells, which is crucial in preventing metastasis. The compound influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are vital for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation . This binding inhibits the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time frames. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory effects on FGFRs over extended periods . Long-term studies indicate that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and mild organ toxicity have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported via specific transporters and binding proteins . The compound accumulates in tissues with high FGFR expression, such as tumors, enhancing its therapeutic efficacy . Its distribution is influenced by factors such as tissue perfusion and the presence of efflux transporters that may limit its intracellular concentration .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs . The compound may also localize to other cellular compartments, such as the nucleus, where it can influence gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations, affecting its activity and function .

properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-10-9-8(6)7(5-12)4-11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEXQKGGKYDWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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